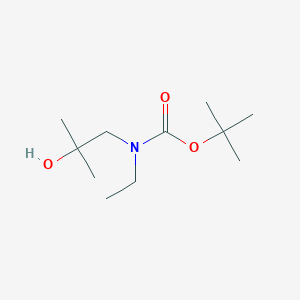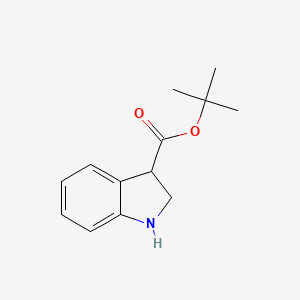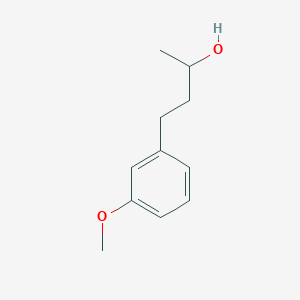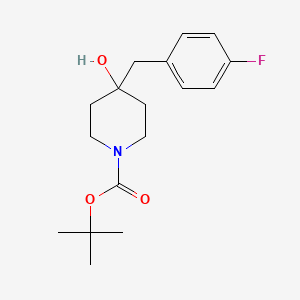
3-amino-2-cycloheptyl-N-methylpropanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is an organic compound with potential applications in various fields of research and industry. It is characterized by its unique chemical structure, which includes an amino group, a cycloheptyl ring, and a methylpropanamide moiety. This compound is typically available as a hydrochloride salt, enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step typically involves amination reactions using reagents such as ammonia or amines.
Formation of the methylpropanamide moiety: This can be accomplished through acylation reactions using acyl chlorides or anhydrides.
Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Applications De Recherche Scientifique
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-2-(cyclopentylmethyl)-N-methylpropanamide hydrochloride: A similar compound with a cyclopentylmethyl group instead of a cycloheptyl ring.
2-amino-N-cyclohexyl-N-methylbenzylamine: Another related compound with a cyclohexyl ring and a benzylamine moiety.
Uniqueness
3-amino-2-cycloheptyl-N-methylpropanamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cycloheptyl ring provides steric hindrance, influencing its reactivity and interactions with other molecules. Additionally, the presence of both amino and methylpropanamide groups allows for versatile chemical modifications and applications.
Propriétés
Formule moléculaire |
C11H23ClN2O |
|---|---|
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
3-amino-2-cycloheptyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c1-13-11(14)10(8-12)9-6-4-2-3-5-7-9;/h9-10H,2-8,12H2,1H3,(H,13,14);1H |
Clé InChI |
VQJJEXLUJHNRLD-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(CN)C1CCCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B15314543.png)

![6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)




![Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate](/img/structure/B15314595.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)



